[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride
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Overview
Description
[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H16N2O2S2·HCl. It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride typically involves multiple steps. One common method includes the condensation of a thiophene derivative with a piperidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms, which are widely used in pharmaceuticals and agrochemicals.
Thiophene derivatives: Compounds such as thiophene and its substituted derivatives are known for their applications in organic electronics and materials science
Uniqueness
What sets [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride apart is its unique combination of a piperidine ring, a sulfonyl group, and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12;/h4-5H,1-3,6-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINJHLBPRSFJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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